molecular formula C5H8N2O3 B2608925 methyl (2E)-3,4-diamino-4-oxobut-2-enoate CAS No. 379254-24-7

methyl (2E)-3,4-diamino-4-oxobut-2-enoate

Cat. No. B2608925
M. Wt: 144.13
InChI Key: ULUSNUXNECOEJJ-NSCUHMNNSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The compound’s role or use in the scientific, medical, or industrial fields would also be mentioned.



Synthesis Analysis

This section would detail the methods and procedures used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined using techniques such as X-ray crystallography or spectroscopy.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).


Scientific Research Applications

Antimicrobial Activity

Methyl (2E)-3,4-diamino-4-oxobut-2-enoate and its derivatives have been investigated for their antimicrobial properties. For instance, Gein et al. (2020) synthesized a series of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and studied their antimicrobial activity, showcasing the compound's potential in addressing microbial resistance (Gein et al., 2020).

Catalysis in Biodiesel Production

The compound has been explored for its use in catalysis, particularly in biodiesel production. Zubair et al. (2019) synthesized organotin (IV) complexes using derivatives of methyl (2E)-3,4-diamino-4-oxobut-2-enoate, demonstrating their effectiveness as catalysts in the transesterification of corn oil into biodiesel (Zubair et al., 2019).

Synthesis of Heterocyclic Systems

The versatility of methyl (2E)-3,4-diamino-4-oxobut-2-enoate in synthesizing heterocyclic systems has been noted. Selič et al. (1997) used derivatives of the compound for the preparation of various heterocyclic systems, highlighting its utility in organic synthesis (Selič et al., 1997).

Activity Against MRSA

Matarlo et al. (2016) studied a methyl 4-oxo-4-phenylbut-2-enoate derivative for its activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in developing new anti-MRSA agents (Matarlo et al., 2016).

Inhibitors of Kynurenine-3-Hydroxylase

The compound and its derivatives have been identified as potent inhibitors of the enzyme kynurenine-3-hydroxylase, relevant for neuroprotective therapies. Drysdale et al. (2000) synthesized a series of related compounds and evaluated their efficacy in inhibiting this enzyme, which could be pivotal in treating neurodegenerative diseases (Drysdale et al., 2000).

PDE4 Inhibition

Research has also explored the compound's role in inhibiting phosphodiesterase-4 (PDE4). A study published in "RSC Advances" (2017) reported the isolation of new prenylated coumarins, including methyl (E)-3,4-bis(4-hydroxyphenyl)-4-oxobut-2-enoate, from the stems of Toddalia asiatica, which showed PDE4 inhibition activities (RSC Advances, 2017).

Safety And Hazards

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Future Directions

This would discuss potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.


properties

IUPAC Name

methyl (E)-3,4-diamino-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-10-4(8)2-3(6)5(7)9/h2H,6H2,1H3,(H2,7,9)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUSNUXNECOEJJ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(\C(=O)N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3,4-diamino-4-oxobut-2-enoate

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